molecular formula C19H13N B15158362 2-(Naphthalen-1-yl)quinoline

2-(Naphthalen-1-yl)quinoline

Cat. No.: B15158362
M. Wt: 255.3 g/mol
InChI Key: IXVWMXLBXQAMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)quinoline is a heterocyclic aromatic compound that consists of a quinoline ring fused with a naphthalene moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Nitro- or halogen-substituted quinoline derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yl)quinoline
  • 2-(Phenanthren-3-yl)quinoline
  • 2-(Anthracen-9-yl)quinoline

Uniqueness

2-(Naphthalen-1-yl)quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and as a scaffold for drug development .

Properties

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

2-naphthalen-1-ylquinoline

InChI

InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13H

InChI Key

IXVWMXLBXQAMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.